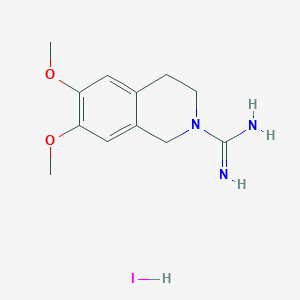

6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide

Description

Properties

IUPAC Name |

6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.HI/c1-16-10-5-8-3-4-15(12(13)14)7-9(8)6-11(10)17-2;/h5-6H,3-4,7H2,1-2H3,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYORILRUASVSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=N)N)OC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594679 | |

| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849776-51-8 | |

| Record name | 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One-Pot Synthesis Method

A prominent method involves a one-pot synthesis that integrates multiple reaction steps into a single process. This approach has been shown to enhance efficiency and reduce waste.

- Starting Materials: 3,4-dimethoxyphenethylamine and a formylation reagent (e.g., ethyl formate).

- Reagents Used: Oxalyl chloride and phosphotungstic acid as catalysts.

- Formation of Intermediate: Combine 3,4-dimethoxyphenethylamine with the formylation reagent in a three-neck flask and reflux for approximately six hours.

- Oxalyl Chloride Reaction: Cool the solution and add oxalyl chloride dropwise while maintaining a temperature between 10-20°C for two hours.

- Catalytic Closure: Introduce phosphotungstic acid and stir for an additional hour at elevated temperatures (50-55°C).

- Final Product Formation: Add an alcohol solvent (preferably methanol) for crystallization, followed by cooling to 5-10°C.

- Isolation: Filter the resultant solid, wash with methanol, and dry under vacuum.

Results:

The one-pot method yields high purity (over 99%) with minimal impurities (less than 0.15%) and overall yields exceeding 75%.

Alternative Synthesis Routes

Several alternative methods have been documented in literature, each with varying complexities and efficiencies:

-

- Involves initial formation of an intermediate followed by a separate cyclization step.

- Typically results in lower yields due to the need for purification between steps.

-

- Variations in solvent choice (e.g., acetonitrile vs. methanol) can influence reaction kinetics and product purity.

Comparative Yield and Purity Data

The following table summarizes key findings from various preparation methods:

The preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide can be effectively achieved through various synthetic routes. The one-pot method stands out due to its simplicity, high yield, and purity levels, making it a preferred choice for industrial applications. Further research may focus on optimizing these methods to enhance efficiency and reduce costs associated with raw materials and reagents.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various isoquinoline and tetrahydroisoquinoline derivatives, which are of interest for their pharmacological properties .

Scientific Research Applications

Structural Features

The compound features two methoxy groups and a carboximidamide group, which contribute to its reactivity and interaction with biological systems.

Chemistry

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide serves as a precursor in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, including:

- Oxidation : The compound can undergo oxidation reactions using agents like potassium permanganate.

- Reduction : Reduction can be performed with sodium borohydride to yield various derivatives.

- Substitution Reactions : The functional groups can be substituted under specific conditions to create new compounds.

Biology

The unique structure of this compound makes it valuable for studying biological processes. Its interactions with biological targets can help elucidate mechanisms of action for various cellular pathways. Research indicates that isoquinoline derivatives often exhibit pharmacological properties that could be harnessed for therapeutic purposes.

Medicine

Ongoing research explores the therapeutic applications of this compound. Notably:

- It is considered as a potential candidate for drug development due to its structural similarity to known pharmaceuticals like tetrabenazine, used for treating Huntington's disease.

- Its biological activity may extend to neuroprotective effects or modulation of neurotransmitter systems.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialized chemicals and materials. Its synthesis processes are being optimized for scalability and cost-effectiveness, allowing for broader applications in chemical manufacturing.

Case Study 1: Synthesis and Characterization

Research conducted on the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride demonstrated an efficient one-pot method yielding high purity (over 99%) and significant reduction in waste production during synthesis. This method highlights the compound's industrial relevance and potential for large-scale applications .

Case Study 2: Pharmacological Studies

Studies on isoquinoline derivatives have shown promising results regarding their neuroprotective properties. The specific interactions of this compound with neurotransmitter receptors are under investigation to determine its efficacy as a therapeutic agent .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Substituent Variations on the Isoquinoline Core

Key structural analogs differ in substituents at the carboximidamide group, sulfonamide derivatives, and N-protected variants.

Key Observations :

- N-protected derivatives (e.g., tert-butyl carbamate) exhibit higher yields (93%) compared to sulfonyl analogs (59–74%) due to steric and electronic effects .

- Sulfonamide derivatives (e.g., B06) are pharmacologically active but require chiral HPLC for enantiomeric separation, indicating stereochemical complexity .

Pharmacological Profiles

Key Observations :

Physicochemical Properties

- Solubility : The hydroiodide salt’s ionic nature improves aqueous solubility compared to neutral analogs (e.g., tert-butyl carbamate derivatives) .

- Stability : Sulfate and hemisulfate salts (CAS 1179369-64-2) are commercially available but discontinued, possibly due to synthesis challenges .

- Stereochemistry : Chiral derivatives (e.g., methyl (R)-1-isobutyl-6,7-dimethoxy...) require asymmetric synthesis, achieving >90% enantiomeric excess via catalytic methods .

Biological Activity

6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

- Molecular Formula : C₁₂H₁₉N₃O₆S

- Molecular Weight : 291.36 g/mol

- CAS Number : 1179369-64-2

- Melting Point : 261–262 °C

Research indicates that isoquinoline derivatives, including 6,7-dimethoxy-3,4-dihydroisoquinoline compounds, exhibit various biological activities primarily through the modulation of signaling pathways. Notably, they have been implicated in the inhibition of the NF-kappaB signaling pathway, which plays a crucial role in inflammation and cancer progression.

Inhibition of NF-kappaB

A study highlighted the ability of related isoquinoline compounds to inhibit both canonical and noncanonical NF-kappaB pathways. This inhibition can lead to decreased tumor cell proliferation and metastasis, making these compounds potential candidates for cancer therapy .

Biological Activity

The biological activity of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives can be categorized into several key areas:

- Antitumor Activity

- Neuroprotective Effects

- Antioxidant Properties

Case Studies and Research Findings

Q & A

Q. What are the primary synthetic routes for 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide?

- Methodological Answer : The compound can be synthesized via a multi-step process:

Core structure formation : Start with 6,7-dimethoxy-3,4-dihydroisoquinoline (CAS 3382-18-1) , synthesized via Pictet-Spengler or Bischler-Napieralski reactions using dopamine derivatives and methoxy-substituted aldehydes.

Carboximidamide functionalization : Introduce the carboximidamide group at position 2 through amidoxime formation, followed by iodination to form the hydroiodide salt.

-

Critical Parameters :

-

Monitor reaction pH to avoid decomposition of the hydroiodide counterion.

-

Use anhydrous conditions to prevent hydrolysis of the methoxy groups .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Core synthesis | Acetic acid, 80°C, 12h | 65–70% | >95% |

| Carboximidamide addition | NHOH·HCl, EtOH, reflux | 50–55% | >90% |

Q. How is this compound characterized in research settings?

- Methodological Answer :

- Spectroscopic Analysis :

- H/C NMR : Identify methoxy (δ 3.80–3.90 ppm) and dihydroisoquinoline protons (δ 2.70–3.20 ppm) .

- HRMS : Confirm molecular ion [M+H] at m/z 308.1492 (calculated for CHINO).

- Crystallography : Single-crystal X-ray diffraction resolves the hydroiodide salt’s ionic packing .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) impact the compound’s bioactivity?

- Methodological Answer :

- SAR Studies :

Synthesize analogs (e.g., 6,7-diethoxy derivatives) and compare binding affinity via radioligand assays.

Use computational docking (e.g., AutoDock Vina) to assess steric/electronic effects on target interactions.

-

Key Findings :

-

Methoxy groups enhance metabolic stability compared to ethoxy analogs due to reduced CYP450-mediated oxidation .

- Data Table :

| Analog | Substitution | IC (nM) | Metabolic Stability (t) |

|---|---|---|---|

| Parent | 6,7-OCH | 12 ± 2 | 4.5 h |

| Derivative 1 | 6,7-OCHCH | 45 ± 5 | 2.1 h |

Q. What experimental strategies address contradictions in reported pharmacological data (e.g., conflicting IC values)?

- Methodological Answer :

- Troubleshooting Steps :

Purity Verification : Re-analyze batches via HPLC-MS to rule out impurities (>99% purity required) .

Assay Standardization : Use uniform buffer conditions (e.g., 10 mM Tris-HCl, pH 7.4) and control for temperature (±0.5°C).

- Case Study : Discrepancies in α-adrenergic receptor affinity resolved by correcting for ionic strength effects on hydroiodide dissociation .

Q. How to design stability studies for long-term storage of this hydroiodide salt?

- Methodological Answer :

- ICH Guidelines :

Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months; monitor degradation via LC-MS.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.